molecular formula C17H16N6O4 B2805183 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923683-27-6

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2805183
CAS No.: 923683-27-6
M. Wt: 368.353
InChI Key: VDXPPJOTYVDDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : The compound has been synthesized through reactions involving 7,8-diamino-1,3-dimethylxanthine with diketones like glyoxal and diacetyl in acetic acid, highlighting a method for creating various [1,2,4]triazino[3,2-f]purines (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).

  • Reactions with Acetylacetate : Studies have explored reactions involving ethyl acetoacetate and diamino-3,4 oxo-5 dihydro-4,5 triazines-1,2,4, leading to the creation of various bicyclic products (Lavergne, Viallefont, & Daunis, 1975).

Biological Activities and Applications

  • Antitumor and Vascular Relaxing Effects : Novel heterocycles in this family have been synthesized and examined for biological activities. Some compounds showed activity against P 388 leukemia, although they did not demonstrate potent vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

  • Larvicidal and Antimicrobial Activities : Certain novel triazinone derivatives have been studied for their larvicidal and antimicrobial properties, suggesting potential applications in pest control and microbial infection management (Kumara et al., 2015).

  • Antifungal Activity : Synthesized compounds like 4-substituted-3,7-dimethyl-pyrazolo[3,4-e][1,2,4]triazine have been reported for their antifungal activities, indicating potential use in combating fungal infections (Tewari, Mishra, Verma, & Mishra, 2002).

  • Antimicrobial Activity of Fused 1,2,4-Triazines : Compounds synthesized from 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown promising antimicrobial activity (Ali, Al Harthi, Saad, & Amin, 2016).

  • Synthesis of Novel Planar Blatter Radicals : Functional 2-phenyl-3H-[1,2,4]triazino[5,6,1-kl]phenoxazin-3-yl radicals have been synthesized, which could have implications in material science and pharmaceuticals (Bartos, Anand, Pietrzak, & Kaszyński, 2019).

  • In Vitro Anticoronavirus and Antitumoral Activity : Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activity, suggesting their potential in treating viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Mechanism of Action

Properties

IUPAC Name

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPPJOTYVDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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